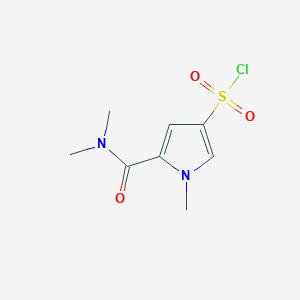
5-(二甲基氨基甲酰基)-1-甲基-1H-吡咯-3-磺酰氯
描述
Dimethylcarbamoyl chloride (DMCC) is a reagent used for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups, forming dimethyl carbamates . These carbamates usually have pharmacological or pesticidal activities . DMCC is used as an intermediate in the production of pharmaceuticals, pesticides, and dyes .
Synthesis Analysis
The production of DMCC from phosgene and dimethylamine was reported as early as 1879 . It can be produced in high yields (90%) at 275 °C by reacting phosgene with gaseous dimethylamine in a flow reactor . The reaction can also be carried out at the laboratory scale with diphosgene or triphosgene and an aqueous dimethylamine solution in the two-phase system of benzene – xylene and water in a stirred reactor with sodium hydroxide as an acid scavenger .Molecular Structure Analysis
The molecular formula of DMCC is C3H6ClNO . Its average mass is 107.539 Da and its monoisotopic mass is 107.013794 Da .Chemical Reactions Analysis
DMCC is water reactive . It is incompatible with strong oxidizing agents, alcohols, bases (including amines). It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts . It gives toxic fumes of NOx and HCl when burned .Physical and Chemical Properties Analysis
DMCC is a clear, colorless, corrosive, and flammable liquid with a pungent odor and a tear-penetrating effect, which decomposes rapidly in water .科学研究应用
致癌性研究
二甲基氨基甲酰氯根据实验动物研究中足够的致癌性证据,被合理地预期为人类致癌物 . 它通过多种给药途径在小鼠的两个不同组织部位引起肿瘤 . 一项对啮齿动物的额外研究表明,通过吸入给药的二甲基氨基甲酰氯会导致大鼠和仓鼠的鼻道癌(癌) .
化学中间体
二甲基氨基甲酰氯主要用作染料、药物、农药和火箭燃料生产中的化学中间体 . 它自 1961 年开始生产 ,由欧洲和印度的制造商商业生产 .
制药应用
二甲基氨基甲酰氯用于生产药物 . 它是一种试剂,可将二甲基氨基甲酰基转移到醇或酚羟基上,形成二甲基氨基甲酸酯,通常具有药理活性 .
染料制造
二甲基氨基甲酰氯用于生产染料 . 它是染料制造过程中的化学中间体 .
农药生产
二甲基氨基甲酰氯用于生产农药 . 它是某些类型农药生产中的关键成分 .
火箭燃料生产
作用机制
Target of Action
Dimethylcarbamoyl chloride is known to transfer a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups . The targets could be proteins or enzymes with these functional groups.
Mode of Action
The compound might interact with its targets by transferring the dimethylcarbamoyl group, which could alter the target’s structure and function .
Biochemical Pathways
The exact pathways affected by this compound are unknown. It might be involved in pathways where the modification of alcoholic or phenolic hydroxyl groups plays a crucial role .
Pharmacokinetics
Dimethylcarbamoyl chloride is known to decompose rapidly in water , which could affect its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by this compound. Dimethylcarbamoyl chloride is known to form dimethyl carbamates, which usually have pharmacological or pesticidal activities .
Action Environment
Environmental factors such as pH and temperature could influence the stability and efficacy of this compound. For instance, dimethylcarbamoyl chloride is known to hydrolyze rapidly in water .
安全和危害
未来方向
As for future directions, it’s important to note that due to its high toxicity and carcinogenic properties shown in animal experiments and presumably also in humans, DMCC can only be used under stringent safety precautions . Therefore, research might focus on finding safer alternatives or improving safety measures when handling this compound.
属性
IUPAC Name |
5-(dimethylcarbamoyl)-1-methylpyrrole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O3S/c1-10(2)8(12)7-4-6(5-11(7)3)15(9,13)14/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEDMSUULBOKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N(C)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


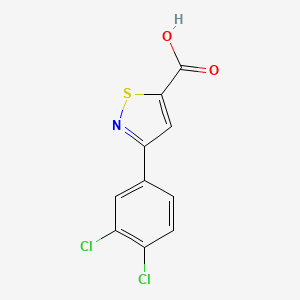
![{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1455810.png)

![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)

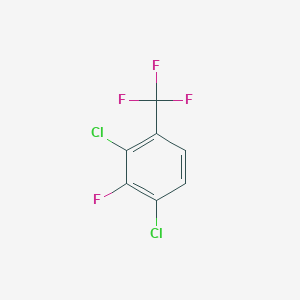


![2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1455823.png)

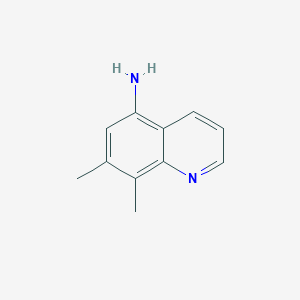

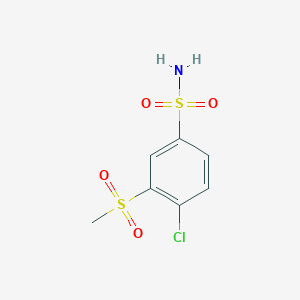
![Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1455831.png)
